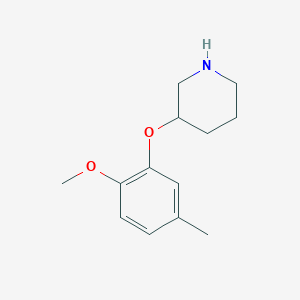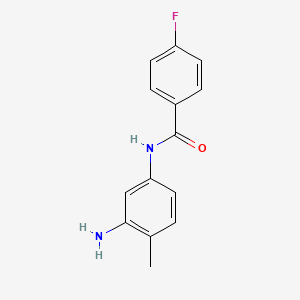![molecular formula C17H13ClO2 B1649298 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one CAS No. 1378388-20-5](/img/structure/B1649298.png)
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one
Overview
Description
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one is a chemical compound with the linear formula C14H12ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 229.711 . The IUPAC Standard InChI is available, which can be used to generate a 3D structure .Physical And Chemical Properties Analysis
This compound is a white to light yellow to light orange powder to crystal .Scientific Research Applications
Green Synthesis Methods
Esmaeilpour et al. (2015) developed an environmentally benign procedure for synthesizing tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, highlighting the operational simplicity, excellent yields, and the reusability of the catalyst without significant loss of activity (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).
Regioselective Synthesis
Yu et al. (2014) developed a method for regioselective synthesis of 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives, offering advantages such as convenient operation, short reaction times, and excellent yields (Yu, Chen, Hao, Yan, Huang, & Lin, 2014).
Heterogeneous Catalysis
Hazeri et al. (2014) reported the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst, demonstrating the advantages of using a non-toxic, biodegradable catalyst for such syntheses (Hazeri, Maghsoodlou, Mir, Kangani, Saravani, & Molashahi, 2014).
Supramolecular Structure and Synthesis
Padilla-Martínez et al. (2011) studied the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, obtained by oxidative cyclization, providing insights into the molecular conformations and interactions relevant to the synthesis of chromene derivatives (Padilla-Martínez, Flores-Larios, García-Báez, González, Cruz, & Martínez-Martínez, 2011).
Biological Activity
Garazd et al. (2002) studied the Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones for their pharmacological screening, revealing neuroleptic and tranquilizing activities. This showcases the potential of 3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one derivatives in pharmaceutical applications (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5,9,10,11-tetrahydronaphtho[7,6-c]isochromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c18-12-4-5-13-11(6-12)9-20-17-8-14-10(7-15(13)17)2-1-3-16(14)19/h4-8H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRYVDJZUVJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C=C2C(=O)C1)OCC4=C3C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175575 | |
| Record name | 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one | |
CAS RN |
1378388-20-5 | |
| Record name | 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1378388-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-10,11-dihydro-5H-benzo[d]naphtho[2,3-b]pyran-8(9H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

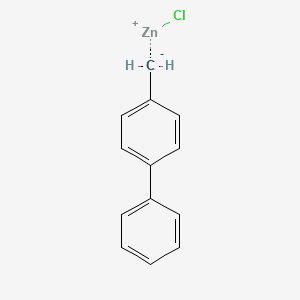
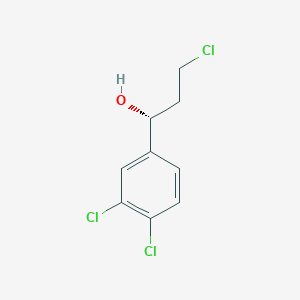

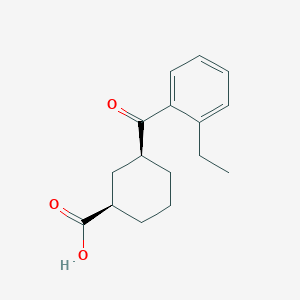

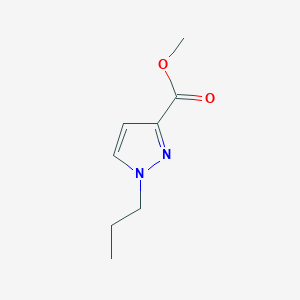
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)

